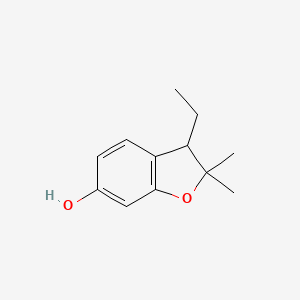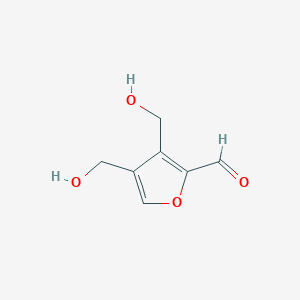
3,4-Bis(hydroxymethyl)furan-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Bis(hydroxymethyl)furan-2-carbaldehyde is an organic compound with the molecular formula C7H8O4 It is a derivative of furan, a heterocyclic aromatic compound, and contains two hydroxymethyl groups and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(hydroxymethyl)furan-2-carbaldehyde typically involves the functionalization of furan derivatives. One common method is the oxidation of 3,4-Bis(hydroxymethyl)furan using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound can be achieved through the catalytic oxidation of biomass-derived furan compounds. This process involves the use of metal catalysts such as palladium or platinum supported on carbon. The reaction is conducted under mild conditions, making it an environmentally friendly method .
化学反応の分析
Types of Reactions
3,4-Bis(hydroxymethyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl groups can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3,4-Bis(hydroxymethyl)furan-2-carboxylic acid.
Reduction: 3,4-Bis(hydroxymethyl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
科学的研究の応用
3,4-Bis(hydroxymethyl)furan-2-carbaldehyde has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of bio-based polyesters and polyurethanes, offering an alternative to petroleum-based materials.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various bioactive molecules, including potential antibacterial and anticancer agents.
Materials Science: It is utilized in the development of advanced materials with unique thermal and mechanical properties.
作用機序
The mechanism of action of 3,4-Bis(hydroxymethyl)furan-2-carbaldehyde in various applications involves its ability to undergo chemical transformations that introduce functional groups into target molecules. In polymer chemistry, the hydroxymethyl groups participate in polycondensation reactions, forming long polymer chains. In pharmaceuticals, the aldehyde group can form Schiff bases with amines, leading to the synthesis of bioactive compounds .
類似化合物との比較
Similar Compounds
2,5-Bis(hydroxymethyl)furan: Another furan derivative with hydroxymethyl groups at different positions.
5-Hydroxymethylfurfural: A related compound with a hydroxymethyl group and an aldehyde group at different positions.
Furan-2-carbaldehyde: A simpler furan derivative with only an aldehyde group.
Uniqueness
3,4-Bis(hydroxymethyl)furan-2-carbaldehyde is unique due to the presence of both hydroxymethyl and aldehyde functional groups on the furan ring. This combination allows for diverse chemical reactivity and makes it a versatile building block in synthetic chemistry .
特性
CAS番号 |
426255-59-6 |
|---|---|
分子式 |
C7H8O4 |
分子量 |
156.14 g/mol |
IUPAC名 |
3,4-bis(hydroxymethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C7H8O4/c8-1-5-4-11-7(3-10)6(5)2-9/h3-4,8-9H,1-2H2 |
InChIキー |
GCPOQTUGLSEDTG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(O1)C=O)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


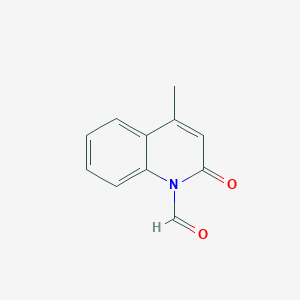
![Ethanone, 1-[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B12889756.png)
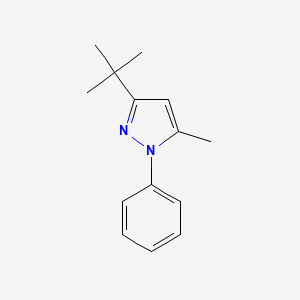
![2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B12889767.png)
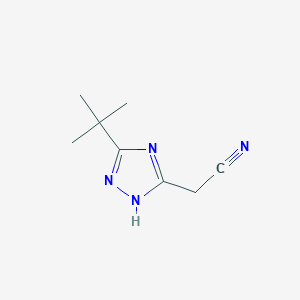
![Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate](/img/structure/B12889795.png)
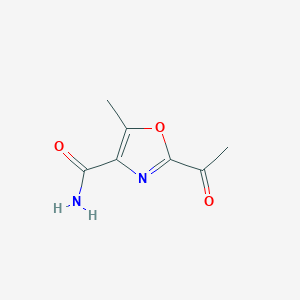
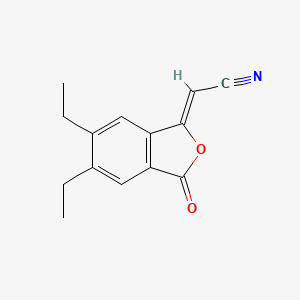
![N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12889808.png)
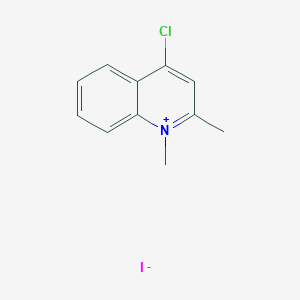
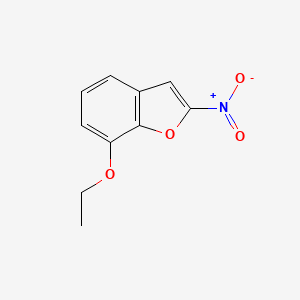
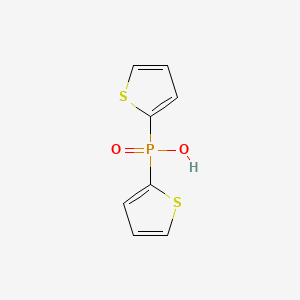
![2,2'-(5-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)](/img/structure/B12889836.png)
